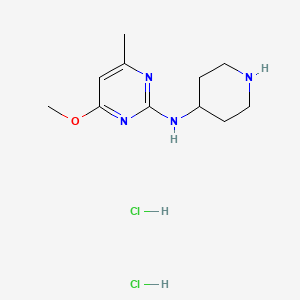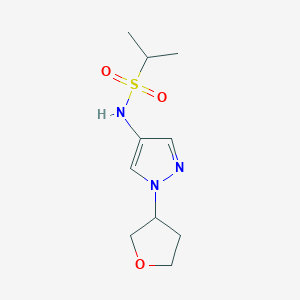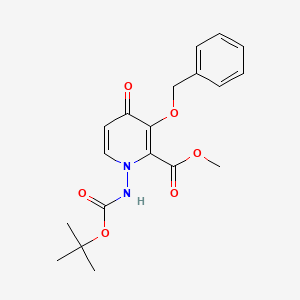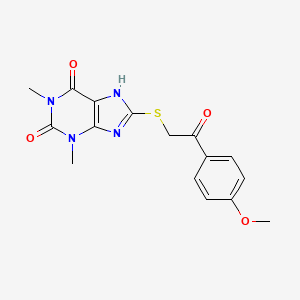![molecular formula C19H20ClN3O3S B2383934 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1252843-98-3](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a highly specialized chemical compound known for its unique structural attributes and potential applications in diverse scientific domains. This compound falls under the category of thieno[3,2-d]pyrimidine derivatives, which are noted for their wide range of biological activities and their use as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Thieno[3,2-d]pyrimidine Core: : This step involves cyclization reactions using 2-aminothiophene derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Step 2 Functionalization: : Introducing butyl and oxo groups through substitution reactions, often facilitated by strong bases or organometallic reagents.
Step 3 N-alkylation: : This involves the reaction of the intermediate with N-(4-chlorobenzyl)acetamide, typically using catalysts like cesium carbonate in an organic solvent.
Industrial Production Methods
For industrial-scale production, the processes are optimized to ensure higher yields and purity. This often involves using continuous flow reactors to maintain precise control over reaction conditions, minimizing by-products and maximizing efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the butyl side chain, leading to the formation of hydroxyl and carbonyl derivatives.
Reduction: : The keto groups in the compound can be reduced to alcohols using agents like lithium aluminum hydride.
Substitution: : The chlorine atom in the chlorobenzyl group can be substituted by various nucleophiles, yielding diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium azide, primary amines.
Major Products
Oxidized Derivatives: : Hydroxylated or ketone derivatives of the butyl side chain.
Reduced Products: : Alcohol derivatives of the keto groups.
Substituted Compounds: : Derivatives with different substituents on the chlorobenzyl group.
科学研究应用
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide has garnered significant attention in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Medicine: : Examined for its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.
Industry: : Utilized in the production of specialty chemicals and as a precursor in material science applications.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can bind to specific enzymes, inhibiting their activity and thereby altering biochemical pathways.
Pathways Involved: : Affects pathways related to cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory applications.
相似化合物的比较
Compared to other thieno[3,2-d]pyrimidine derivatives, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide stands out due to:
Structural Uniqueness: : The presence of the butyl side chain and chlorobenzyl group provides unique reactivity and binding properties.
Enhanced Bioactivity: : Demonstrates higher potency in biological assays compared to other similar compounds.
List of Similar Compounds
2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1-yl derivatives without the butyl side chain.
Thieno[3,2-d]pyrimidines with different alkyl or aryl substitutions.
属性
CAS 编号 |
1252843-98-3 |
|---|---|
分子式 |
C19H20ClN3O3S |
分子量 |
405.9 |
IUPAC 名称 |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |
InChI 键 |
DTICTWHRXIKILR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzohydrazide](/img/structure/B2383853.png)
![Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate](/img/structure/B2383855.png)
![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
![8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)



![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2383873.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2383874.png)
